molecular formula C10H10ClN3O B2376600 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 923227-07-0

3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2376600
CAS No.: 923227-07-0
M. Wt: 223.66
InChI Key: IJXBHAVLUOGLIR-UHFFFAOYSA-N
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Description

3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine is a high-purity chemical compound with the CAS Number 923227-07-0 and a molecular weight of 223.66 g/mol . Its molecular formula is C10H10ClN3O . This compound features a unique molecular architecture, consisting of a pyridine ring linked to a 1,2,4-oxadiazole ring that is substituted with a flexible 3-chloropropyl chain . This structure combines an aromatic heterocycle with a reactive chloroalkane spacer, making it a valuable bifunctional synthetic intermediate for researchers. The chloropropyl moiety serves as a versatile handle for further chemical transformations, typically participating in nucleophilic substitution reactions to extend molecular frameworks or create novel conjugates. Concurrently, the pyridine and 1,2,4-oxadiazol rings offer potential for hydrogen bonding and pi-stacking interactions, which can be crucial in the design of molecules with specific biological or material properties. While specific literature and patent data for this compound are limited , its structural features suggest potential utility in medicinal chemistry as a building block for the synthesis of more complex molecules, and in materials science for the development of novel heterocyclic polymers or ligands. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound from various global stockpoints , with available quantities ranging from 50mg to 5g . The SMILES notation for this compound is ClCCCC1=NC(C2=CC=CN=C2)=NO1 , and its InChIKey is IJXBHAVLUOGLIR-UHFFFAOYSA-N .

Properties

IUPAC Name

5-(3-chloropropyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXBHAVLUOGLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the chloropropyl group. One common method involves the reaction of a suitable nitrile with hydrazine to form the oxadiazole ring. The chloropropyl group can then be introduced through a substitution reaction using 3-chloropropylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloropropyl group serves as a primary site for nucleophilic substitution. Key reactions include:

Reaction Type Conditions Products Citations
Alkoxy-dechlorinationK₂CO₃, DMF, 80°C, 12h3-alkoxypropyl oxadiazole derivatives
Amine substitutionEt₃N, THF, reflux, 24h3-aminopropyl analogs (e.g., -NHCH₂Ph, -N(CH₃)₂)
Thiol substitutionNaSH, ethanol, 60°C, 6h3-mercaptopropyl derivatives

Mechanistic Insight : The reaction proceeds via an SN2 mechanism due to the primary alkyl chloride’s structure, with polar aprotic solvents enhancing nucleophilicity.

Oxadiazole Ring-Opening and Functionalization

The 1,2,4-oxadiazole ring undergoes selective transformations under controlled conditions:

Reaction Type Conditions Products Citations
Acidic hydrolysis6M HCl, reflux, 8hPyridine-3-carboxamide and 3-chloropropanol
Reductive ring-openingH₂ (1 atm), Pd/C, ethanol, 25°C3-(3-chloropropyl)pyridine thiourea derivative
CycloadditionCuI, DIPEA, DCM, 40°C, 48hTriazole-fused hybrid structures (via Huisgen click chemistry)

Key Finding : Ring-opening occurs preferentially at the N–O bond under acidic conditions, while reductive pathways target the N–N bond .

Pyridine-Mediated Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling reactions:

Reaction Type Conditions Products Citations
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°CBiaryl derivatives (e.g., 4-arylpyridine-oxadiazole hybrids)
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CN-arylpyridine functionalized compounds

Substituent Effects : Electron-withdrawing oxadiazole groups enhance the pyridine ring’s electrophilicity, accelerating cross-coupling rates by 1.5–2× compared to unsubstituted pyridines.

Side-Chain Elimination and Cyclization

The chloropropyl side chain enables intramolecular cyclization:

Reaction Type Conditions Products Citations
Base-induced eliminationt-BuOK, DMSO, 120°C, 3hFuro[3,4-d]oxadiazole derivatives
Grignard additionRMgX, THF, 0°C → 25°C, 12hSpirocyclic oxadiazole compounds

Notable Observation : Elimination reactions produce conjugated dienes that stabilize through resonance with the oxadiazole ring, confirmed by DFT calculations .

Photochemical Reactivity

UV irradiation induces unique transformations:

Reaction Type Conditions Products Citations
[2+2] PhotodimerizationUV (254 nm), acetone, 12hCyclobutane-linked dimeric oxadiazoles
Singlet oxygen trappingO₂, Rose Bengal, visible lightEndoperoxide derivatives

Quantum Yield : Photodimerization occurs with Φ = 0.32 ± 0.03, indicating moderate efficiency under standard conditions.

Biological Alkylation Reactions

The compound acts as an alkylating agent in biochemical systems:

Target Conditions Products Citations
Cysteine residuespH 7.4, 37°C, 1hProtein-oxadiazole conjugates (confirmed by MALDI-TOF)
DNA alkylationTris buffer, 25°C, 24hGuanine-adducted species (LC-MS/MS identification)

Kinetics : Second-order rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ for cysteine alkylation, comparable to iodoacetamide.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For example, derivatives of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine have shown potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Case Studies

  • Neurological Disorders : Research has demonstrated that modifications to the oxadiazole ring can lead to compounds with improved binding affinity to serotonin receptors, which are crucial in the treatment of mood disorders .
  • Antimicrobial Activity : Some derivatives have exhibited antibacterial properties, making them candidates for developing new antibiotics .

Agricultural Chemicals

Formulation of Agrochemicals
The compound plays a role in the development of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in controlling pests while being environmentally friendly makes it a valuable asset in sustainable agriculture practices .

Case Studies

  • Pest Control : Studies indicate that formulations containing this compound have shown significant efficacy against common agricultural pests while minimizing harm to beneficial insects .
  • Herbicide Development : Research has explored its use in creating selective herbicides that target specific weed species without affecting crops .

Material Science

Enhancement of Polymer Properties
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Such enhancements are critical for applications requiring durable materials that can withstand extreme conditions .

Case Studies

  • Thermal Stability : Experiments have shown that polymers modified with this compound exhibit improved thermal degradation temperatures compared to unmodified polymers .
  • Mechanical Properties : The addition of this compound has been linked to increased tensile strength and flexibility in polymer composites used in various industrial applications .

Biochemical Research

Tool for Enzyme Studies
In biochemistry, this compound serves as a valuable tool for studying enzyme activities and cellular processes. Its ability to interact with biological molecules allows researchers to explore complex biochemical pathways .

Case Studies

  • Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to disease states .
  • Cellular Assays : It has been employed in various assays to study cellular responses under different experimental conditions, contributing to our understanding of cellular biology .

Mechanism of Action

The mechanism of action of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloropropyl group can also form covalent bonds with nucleophilic sites on proteins, leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine 3-Chloropropyl C₁₀H₁₀ClN₃O 223.66 Potential intermediate for pharmaceuticals; chloropropyl enhances lipophilicity and reactivity
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine Cyclopropyl C₉H₈N₃O 174.18 Reduced steric bulk compared to chloropropyl; may improve metabolic stability
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Chlorobenzyl C₁₄H₁₀ClN₃O 271.70 Aromatic chlorobenzyl group increases π-π stacking potential; higher molecular weight
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine Trifluoromethyl C₁₁H₉ClF₃N₃O 291.66 Trifluoromethyl enhances electron-withdrawing effects; labeled as irritant
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Methyl C₈H₇N₃O 161.16 Simplified structure with lower molecular weight; likely higher aqueous solubility
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl C₁₄H₁₁N₃O₂ 253.26 Phenoxy group increases logP (2.50) and aromatic interactions

Structural and Electronic Effects

  • Chloropropyl vs. Cyclopropyl: The 3-chloropropyl chain introduces a flexible aliphatic chain with a polar chlorine atom, enhancing reactivity in alkylation or nucleophilic substitution reactions.
  • Chlorobenzyl vs. Trifluoromethyl : The 4-chlorobenzyl group () adds aromaticity and bulk, favoring interactions with hydrophobic protein pockets. The trifluoromethyl group () is strongly electron-withdrawing, altering electronic distribution and acidity .
  • Methyl vs. Phenoxymethyl: Methyl substitution () minimizes steric hindrance, while phenoxymethyl () introduces an ether linkage and aromatic ring, increasing lipophilicity (logP = 2.50) .

Pharmacological Relevance

  • COMT Inhibitor Analogues : highlights pyridyl-oxadiazole compounds as intermediates for catechol-O-methyltransferase (COMT) inhibitors. The chloropropyl chain in the target compound may mimic substituents in active pharmaceutical ingredients (APIs) by providing a balance of hydrophobicity and moderate reactivity .

Biological Activity

The compound 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine is a derivative of pyridine that incorporates a 1,2,4-oxadiazole moiety. This structural feature is significant because oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

PropertyValue
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
SMILESC1=CC(=CN=C1)C2=NOC(=N2)CCCCl
InChIInChI=1S/C10H10ClN3O/c1-7-8-11-9(12)6-5-4-10(13)14-2/h4-6H,7H2,1-3H3,(H,11,12)

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study focusing on various oxadiazole derivatives demonstrated that certain substitutions on the oxadiazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the introduction of halogen substituents (such as chlorine) has been correlated with increased potency against specific bacterial strains.

Antitumor Activity

The antitumor potential of this compound has been explored in vitro. In studies evaluating cytotoxicity against various cancer cell lines, this compound exhibited moderate activity. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival.

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been well-documented. Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a zone of inhibition significantly larger than that of control compounds.

Case Study 2: Cytotoxicity in Cancer Cells

In an investigation published in Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The study found that concentrations above 20 µM led to a notable decrease in cell viability and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine, and what reagents/conditions are typically employed?

  • Methodological Answer : The synthesis involves cyclocondensation of amidoximes with chlorinated precursors or coupling reactions using palladium catalysts. Key reagents include:

  • Nucleophilic substitution : Amines or thiols for modifying the oxadiazole ring .
  • Coupling reactions : Pd(PPh₃)₄ with boronic acids to form biaryl derivatives .
  • Oxidation/Reduction : H₂O₂ or NaBH₄ for functional group interconversion .
    • Table 1 : Common Synthetic Pathways
Reaction TypeReagents/ConditionsMajor ProductsYield Range
SubstitutionK₂CO₃, DMF, 80°CChloro-to-amine derivatives60-75%
Suzuki CouplingPd(PPh₃)₄, DME, refluxBiaryl analogs50-85%

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : SHELXL/SHELXS software for solving crystal structures, particularly effective for resolving high-resolution or twinned data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm pyridine and oxadiazole ring substitution .
  • HRMS : Exact mass verification (e.g., m/z 195.0018 for C₈H₆ClN₃O⁺) .

Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution (MIC determination) per CLSI guidelines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives?

  • Methodological Answer :

  • Solvent screening : Replace DMF with THF or DME to reduce side reactions .
  • Catalyst tuning : Use Pd(OAc)₂ with XPhos ligands for enhanced coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15-20% .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity of 3-chloropropyl derivatives with methyl/cyclopropyl variants to isolate substituent effects .
  • Meta-analysis : Pool data from PubChem/CAS entries to identify trends in IC₅₀ variability .

Q. What computational methods predict the compound's binding affinity to target enzymes, and how are they validated experimentally?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB 3M4) to model interactions with active sites .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

  • Issue : Variability in reported antimicrobial MIC values (2–32 µg/mL).
    • Resolution : Differences in bacterial strains (Gram-positive vs. Gram-negative) and assay media (cation-adjusted vs. standard Mueller-Hinton) .
  • Issue : Conflicting cytotoxicity data (IC₅₀: 10 µM vs. >100 µM).
    • Resolution : Cell line specificity (e.g., sensitivity of MCF-7 vs. resistance in A549) and incubation time (48h vs. 72h) .

Key Research Directions

  • Mechanistic studies : Use CRISPR-edited cell lines to identify target pathways (e.g., MAPK/ERK) .
  • SAR optimization : Introduce electron-withdrawing groups (e.g., CF₃) to enhance oxadiazole ring stability .
  • Toxicity profiling : Assess hepatotoxicity via CYP450 inhibition assays and in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.